7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol
Overview
Description
7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol: is a heterocyclic compound with the molecular formula C7H3ClFNOS. It is a member of the benzoxazole family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of chlorine and fluorine atoms attached to the benzoxazole ring, along with a thiol group at the 2-position .
Mechanism of Action
Target of Action
Benzoxazole derivatives, a class of compounds to which 7-chloro-5-fluoro-1,3-benzoxazole-2-thiol belongs, are known to target various enzymes or proteins such as dna topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases . These targets play crucial roles in cellular processes and disease pathways, including cancer formation and proliferation .
Mode of Action
The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives are known to affect various pathways related to the enzymes or proteins they target, such as pathways involved in cancer formation and proliferation .
Result of Action
Benzoxazole derivatives have been reported to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .
Biochemical Analysis
Biochemical Properties
7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound has been shown to exhibit antifungal activity, similar to the standard drug voriconazole, against Aspergillus niger The interaction of this compound with fungal enzymes disrupts their normal function, leading to the inhibition of fungal growth
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions . Its degradation products and their potential effects on cells are still being explored. Long-term exposure to this compound in in vitro or in vivo studies may reveal additional insights into its temporal effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-5-fluoro-1,3-benzoxazole-2-thiol typically involves the reaction of 2-aminophenol with substituted benzaldehydes under various conditions. One common method includes the use of catalysts such as nano-ZnO in solvents like dimethylformamide (DMF) at elevated temperatures (e.g., 100°C) to achieve moderate yields . Another approach involves the use of SrCO3 as a catalyst, where the reaction is carried out at room temperature using a grindstone method .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for scalability, can be applied to its production.
Chemical Reactions Analysis
Types of Reactions: 7-chloro-5-fluoro-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the halogenated positions.
Substitution: Nucleophilic substitution reactions can occur at the chlorine and fluorine positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dehalogenated benzoxazole derivatives.
Substitution: Amino or thiol-substituted benzoxazole derivatives.
Scientific Research Applications
7-chloro-5-fluoro-1,3-benzoxazole-2-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the development of materials with specific electronic and optical properties
Comparison with Similar Compounds
- 5-chloro-2-mercaptobenzoxazole
- 5-fluoro-2-mercaptobenzoxazole
- 7-chloro-1,3-benzoxazole-2-thiol
Comparison: 7-chloro-5-fluoro-1,3-benzoxazole-2-thiol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. This dual substitution enhances its reactivity and binding affinity compared to compounds with only one halogen atom. Additionally, the thiol group at the 2-position provides a versatile site for further functionalization .
Properties
IUPAC Name |
7-chloro-5-fluoro-3H-1,3-benzoxazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNOS/c8-4-1-3(9)2-5-6(4)11-7(12)10-5/h1-2H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYXZRRIZKZXBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=S)O2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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